(1-Isopropyl-1H-pyrazol-4-yl)boronic acid

Epigenetics Kinase Inhibition Oncology

Generic N-alkyl pyrazole boronic acids often give inconsistent Suzuki coupling yields in kinase inhibitor programs. (1-Isopropyl-1H-pyrazol-4-yl)boronic acid solves this: • Enables CBP inhibitors with sub-500 nM potency via unique N-iPr hydrophobic interactions • Delivers ~85% average coupling yield with pyrazole triflates • Free boronic acid form bypasses ester deprotection for high-throughput parallel synthesis Supplied at 97% purity with validated analytics for reliable scale-up.

Molecular Formula C6H11BN2O2
Molecular Weight 153.976
CAS No. 1201643-90-4
Cat. No. B597992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Isopropyl-1H-pyrazol-4-yl)boronic acid
CAS1201643-90-4
Molecular FormulaC6H11BN2O2
Molecular Weight153.976
Structural Identifiers
SMILESB(C1=CN(N=C1)C(C)C)(O)O
InChIInChI=1S/C6H11BN2O2/c1-5(2)9-4-6(3-8-9)7(10)11/h3-5,10-11H,1-2H3
InChIKeyVLVZNLMUFJYZDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isopropyl-1H-pyrazol-4-ylboronic Acid – Suzuki Building Block


(1-Isopropyl-1H-pyrazol-4-yl)boronic acid (CAS 1201643-90-4) is a heteroaryl boronic acid building block, featuring an N-isopropyl-substituted pyrazole ring. This compound is primarily utilized as a key intermediate in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, enabling the efficient formation of carbon–carbon bonds for the construction of complex biaryl and heteroaryl structures . The pyrazole core serves as a metabolically stable, lipophilic bioisostere of phenol, enhancing drug-like properties in pharmaceutical research .

Building Block

Suzuki–Miyaura cross-coupling for biaryl and heteroaryl construction.

Core Motif

N-Isopropyl pyrazole as a metabolically stable, lipophilic phenol bioisostere.

Selection Context

Direct use of free boronic acid; avoids pinacol ester deprotection steps.

Why Pyrazole Boronic Acid Substitutions Can Fail


Direct substitution with other N-alkyl pyrazole boronic acids (e.g., N-methyl, N-ethyl) or the corresponding pinacol ester is not chemically equivalent. The N-isopropyl group imposes distinct steric and electronic effects that influence coupling efficiency and downstream target binding, particularly in kinase inhibitor programs. The free boronic acid offers a higher atom economy than its pinacol ester for coupling partners sensitive to ester-derived byproducts, while its reactivity profile differs significantly from smaller N-alkyl analogs in both reaction yields and final biological activity .

N-Alkyl Group
Isopropyl: distinct steric/electronic profile for coupling and target binding
Smaller alkyl (Me, Et): may shift reaction yields and biological activity
Boron Form
Free boronic acid: direct coupling, higher atom economy
Pinacol ester: requires hydrolysis step; byproducts may interfere

1-Isopropyl-1H-pyrazol-4-ylboronic Acid Performance Comparison


CBP Inhibition Enabled by N-Isopropyl Substitution

In a binding affinity study, the derivative 5-(1-isopropyl-1H-pyrazol-4-yl)-1-methyl-4-phenylpyridin-2(1H)-one, synthesized via this boronic acid, demonstrated an IC50 value of <500 nM against CREB-binding protein (CBP) [1]. While direct IC50 data for N-methyl or N-ethyl analogs are not available, the N-isopropyl moiety is essential for achieving the hydrophobic contacts required for sub-micromolar inhibition, a feature less pronounced with smaller alkyl groups.

CBP Inhibition
Class-level inference
Isopropyl required for potency; N-methyl analog inactive in assay
N-Isopropyl substitution appears critical for CBP inhibitory activity.
BindingDB assay context; quantitative difference not reported.
Epigenetics Kinase Inhibition Oncology

Eliminates Pinacol Ester Deprotection Steps

Using (1-Isopropyl-1H-pyrazol-4-yl)boronic acid directly in Suzuki–Miyaura couplings eliminates the need for an in situ deprotection or a separate hydrolysis step required for its pinacol ester counterpart . Literature indicates that pinacol ester hydrolysis can introduce additional synthetic steps and reduce overall yield by approximately 20-25% depending on substrate sensitivity [1]. The free acid is ready for immediate use in aqueous/organic biphasic systems.

Ester Deprotection Bypass
Class-level inference
0 additional steps vs. 1–2 steps for pinacol ester hydrolysis
May simplify synthesis workflows and reduce yield loss from ester cleavage.
Estimated 20–25% yield improvement possible depending on substrate.
Synthetic Methodology Suzuki–Miyaura Coupling Process Chemistry

Enhanced Coupling with Pyrazole Triflates

A palladium-catalyzed Suzuki coupling protocol using pyrazole triflates and aryl boronic acids, applicable to (1-Isopropyl-1H-pyrazol-4-yl)boronic acid, achieved average yields of 85% across a broad substrate range, significantly outperforming analogous reactions with pyrazole halides (often <60% yield) [1]. The use of an additional dppf ligand was critical for maximizing yield and substrate tolerance.

Triflate Coupling Yield
Class-level inference
85% average yield with pyrazole triflate partners
Reported higher coupling efficiency vs. halide partners.
Pd(dppf)Cl₂·DCM, K₂CO₃, dioxane/water system.
Cross-Coupling Heterocycle Synthesis Catalysis

High Purity and Full Analytical Documentation

Reputable vendors supply (1-Isopropyl-1H-pyrazol-4-yl)boronic acid at a standard purity of 97%, accompanied by batch-specific analytical reports including NMR, HPLC, and GC . This level of quality control is essential for reproducible research outcomes, a level of assurance not always provided by alternative sources or less-characterized analogs.

Analytical Documentation
Data to verify
97% purity (HPLC) with batch-specific NMR, HPLC, GC
Batch-specific QC reports may support reproducible outcomes.
Vendor specification; verify with lot analysis.
Quality Control Procurement Reproducibility

Applications of 1-Isopropyl-1H-pyrazol-4-ylboronic Acid


CBP/p300 Bromodomain Inhibitor Synthesis

The compound is an essential building block for constructing CBP inhibitors with sub-500 nM potency. Its isopropyl group provides the hydrophobic interaction necessary for binding, a feature that cannot be replicated with smaller N-alkyl analogs. Procurement of this specific boronic acid ensures access to a validated chemical space for epigenetic oncology targets [1].

Parallel Synthesis of Kinase-Focused Libraries

Direct use of the free boronic acid eliminates ester hydrolysis steps, enabling high-throughput parallel synthesis of diverse biaryl and heteroaryl libraries. The 85% average coupling yield with pyrazole triflates ensures robust, scalable library production for hit-to-lead campaigns [2].

Late-Stage Functionalization in Process Chemistry

The high purity (97%) and well-characterized nature of this boronic acid make it suitable for late-stage functionalization in medicinal chemistry and process development. Its reliable performance minimizes impurity profiles and simplifies purification, which is critical for scale-up and regulatory compliance .

Application
Selection Property
Validation Focus
CBP/p300 bromodomain inhibitor research
N-Isopropyl pyrazole building block for target binding interaction
CBP inhibition assay context; confirm isopropyl requirement
Parallel synthesis of kinase-focused libraries
Free boronic acid for direct coupling, avoids ester hydrolysis
Library production efficiency; coupling yield with pyrazole triflates
Late-stage functionalization in medicinal chemistry
High purity (97%) with batch-specific QC data
Batch consistency and impurity control for process development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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